![molecular formula C14H26N2O3Si B14270134 N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine CAS No. 152271-82-4](/img/structure/B14270134.png)
N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine is a compound that features both an amine group and a silane group. This dual functionality makes it a versatile molecule in various chemical applications. The presence of the amine group allows it to participate in a variety of organic reactions, while the silane group enables it to bond with inorganic surfaces, making it useful in materials science and surface chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of 3-(trimethoxysilyl)propan-1-amine with a benzyl halide derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for improved stability and functionality.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its strong bonding capabilities.
Mecanismo De Acción
The mechanism by which N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine exerts its effects involves the interaction of its amine and silane groups with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with other molecules, while the silane group can form covalent bonds with inorganic surfaces. These interactions enable the compound to modify surfaces and enhance the properties of materials.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Aminomethylphenyl)-3-(trimethoxysilyl)propan-1-amine
- N-(3-Aminomethylphenyl)-3-(trimethoxysilyl)propan-1-amine
- N-(4-Aminomethylphenyl)-3-(trimethoxysilyl)propan-1-amine
Uniqueness
N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine is unique due to the specific positioning of the aminomethyl group on the benzyl ring, which can influence its reactivity and bonding properties. This unique structure allows for specific interactions that may not be possible with other similar compounds.
Propiedades
Número CAS |
152271-82-4 |
|---|---|
Fórmula molecular |
C14H26N2O3Si |
Peso molecular |
298.45 g/mol |
Nombre IUPAC |
N-[[2-(aminomethyl)phenyl]methyl]-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C14H26N2O3Si/c1-17-20(18-2,19-3)10-6-9-16-12-14-8-5-4-7-13(14)11-15/h4-5,7-8,16H,6,9-12,15H2,1-3H3 |
Clave InChI |
NFKPJEKDYWFEPG-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCNCC1=CC=CC=C1CN)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


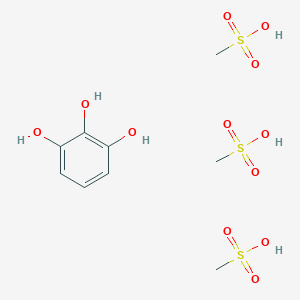


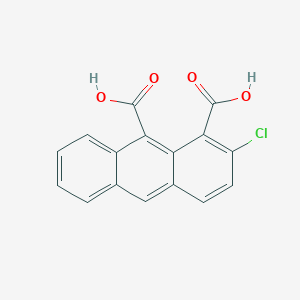
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
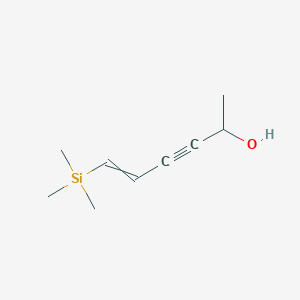
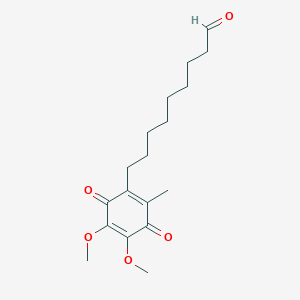
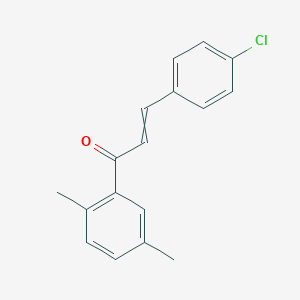


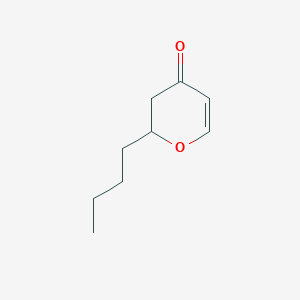
![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)
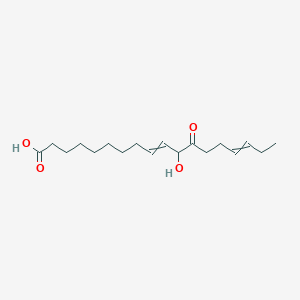
![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)
